(2R)-flavanone

Description

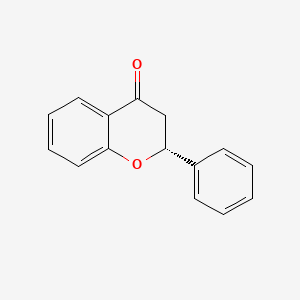

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONYXWQDUYMKFB-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27439-12-9 | |

| Record name | Flavanone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027439129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLAVANONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86J2CJ48SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Investigations of 2r Flavanone S Biological Activities

Mechanistic Studies of Enzyme Modulation and Inhibition

(2R)-Flavanone, along with its (2S)-enantiomer, is a substrate for several human cytochrome P450 (P450 or CYP) enzymes. nih.gov Research has shown that racemic flavanone (B1672756) interacts with and is metabolized by various P450s, with CYP2A6 exhibiting the highest catalytic activity. nih.govnih.gov CYP2A6 is a key enzyme in the metabolism of nicotine (B1678760) and the activation of certain procarcinogens. tandfonline.commdpi.com

Studies using recombinant human P450 enzymes have demonstrated that CYP2A6 is particularly efficient at oxidizing flavanone. nih.govnih.gov The primary metabolites formed by CYP2A6 from racemic flavanone are 2'- and 6-hydroxyflavanones. nih.govfigshare.com Additionally, CYP2A6 catalyzes the desaturation of flavanone to form flavone (B191248). nih.govnih.gov The turnover rate for this conversion by CYP2A6 is approximately three times higher than that of CYP2A13. nih.govfigshare.com

Molecular docking simulations have been employed to understand the interaction between the enantiomers of flavanone and the active sites of CYP2A6 and CYP2A13. nih.gov These computational studies complement the experimental findings, providing insights into the specific binding orientations that lead to the observed metabolic products. nih.gov The inhibitory potential of flavonoids, a class of compounds that includes flavanone, against CYP2A6 and CYP2A13 has also been noted, suggesting a role for these compounds in modulating the metabolism of other substances. tandfonline.com

The metabolic activity of these enzymes is not uniform across the human population due to genetic variations. Different variants of CYP2A6 and CYP2A13 exhibit different catalytic efficiencies in the oxidation of flavanone. nih.gov For instance, the CYP2A6.1 variant is significantly more active in metabolizing flavanone than the CYP2A6.35 variant. nih.gov

Table 1: Catalytic Activities of Human CYP Enzymes in Flavanone Metabolism This table is based on data from studies on racemic flavanone.

| Enzyme | Major Products | Turnover Rate (Product Formation) | Reference |

| CYP2A6 | 2'-hydroxyflavanone | 4.8 min⁻¹ | nih.govfigshare.com |

| 6-hydroxyflavanone | 1.3 min⁻¹ | nih.govfigshare.com | |

| Flavone | 0.72 min⁻¹ | nih.govfigshare.com | |

| CYP2A13 | Flavone | 0.29 min⁻¹ | nih.govfigshare.com |

This compound is positioned at a critical juncture in the flavonoid biosynthesis pathway in plants, where its fate is determined by enzymes such as Flavanone Synthase (FNS) and Flavanone 3-Hydroxylase (F3H). F3H, a 2-oxoglutarate-dependent dioxygenase, catalyzes the stereospecific hydroxylation of (2S)-flavanones to (2R,3R)-dihydroflavonols. oup.comscispace.commdpi.com These products are precursors for major flavonoid classes like flavonols and anthocyanidins. oup.commdpi.com While the natural substrate for F3H is the (2S)-enantiomer, the stereochemistry at the C-2 position is crucial for enzyme activity. nih.gov

Flavone Synthase (FNS) is responsible for the creation of flavones from flavanones by introducing a double bond between the C-2 and C-3 atoms. mdpi.comoup.com There are two main types of FNS enzymes, FNSI and FNSII, which catalyze the same reaction through different mechanisms. mdpi.com FNSI, another 2-oxoglutarate-dependent dioxygenase, is evolutionarily related to F3H. mdpi.com Research indicates that FNSI exclusively accepts (2S)-flavanones as substrates and does not convert the (2R)-enantiomer. mdpi.comnih.gov This substrate specificity suggests that the stereoconfiguration at the C-2 position of this compound interferes with the catalytic process of FNSI. mdpi.comnih.gov

The balance between the activity of F3H and FNS determines the metabolic flow towards different classes of flavonoids. mdpi.com The structural characteristics of the flavanone substrate, including the stereochemistry, play a significant role in its recognition and processing by these enzymes. nih.gov

This compound belongs to the flavonoid class of compounds, which are recognized for their ability to inhibit various enzymes, including oxidoreductases like xanthine (B1682287) oxidase (XO). researchgate.netresearchgate.net Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, a process that can also generate reactive oxygen species (ROS). researchgate.net

Studies on various flavonoids have shown that they can act as inhibitors of xanthine oxidase. researchgate.netresearchgate.net The inhibitory activity is often linked to the specific structural features of the flavonoid molecule. researchgate.net For example, a planar structure is considered important for high inhibitory activity against xanthine oxidase. researchgate.net The presence and position of hydroxyl groups on the flavonoid rings are also critical for the interaction with the enzyme's active site. researchgate.net While specific inhibitory data for the (2R)-enantiomer of flavanone is not detailed in the provided results, research on related prenylated flavanones has demonstrated potent, concentration-dependent inhibition of xanthine oxidase, with some derivatives showing activity comparable to the reference inhibitor, allopurinol. conicet.gov.arnih.gov Molecular docking studies on these related compounds have helped to elucidate the binding modes and key interactions, such as π-π stacking and hydrogen bonding with amino acid residues in the enzyme's active site, which are crucial for inhibition. conicet.gov.arnih.gov

Flavonoids, the class of compounds to which this compound belongs, are known to modulate the activity of several key cellular enzymes involved in inflammatory processes. These enzymes include cyclooxygenases (COX), lipoxygenases (LOX), and various protein kinases. researchgate.netmdpi.comnih.gov

Cyclooxygenases (COX-1 and COX-2) are rate-limiting enzymes in the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid. nih.gov Studies on different flavonoids have shown that they can inhibit COX enzymes, thereby reducing prostaglandin (B15479496) production. researchgate.netnih.gov For instance, certain flavones and flavonols have been observed to modulate COX-2 expression in intestinal epithelial cells, although the effects can be complex and dependent on the specific flavonoid and cellular conditions (basal vs. stimulated). nih.gov

Lipoxygenases (LOX) are another family of enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are also potent inflammatory mediators. researchgate.net Flavonoids have been reported to inhibit LOX activity, contributing to their anti-inflammatory profile. researchgate.netmdpi.com

Protein kinases are crucial for intracellular signaling pathways that regulate a multitude of cellular processes, including inflammation. The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in the expression of pro-inflammatory genes. nih.gov Various flavonoids have been shown to interfere with MAPK signaling pathways, thereby modulating the inflammatory response. mdpi.comnih.gov They can also interact with other signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. mdpi.comnih.gov

Molecular Mechanisms of Antioxidant Activity

The antioxidant activity of flavonoids like this compound is primarily attributed to their ability to scavenge free radicals. This is accomplished through several key chemical mechanisms: Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netscirp.orgfrontiersin.org

In the Hydrogen Atom Transfer (HAT) mechanism, the flavonoid antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. researchgate.netmdpi.com The efficiency of this process is largely determined by the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. researchgate.netresearchgate.net The resulting flavonoid radical is typically more stable due to resonance delocalization, which prevents it from initiating further radical chain reactions. nih.gov

The Single-Electron Transfer followed by Proton Transfer (SET-PT) pathway involves two steps. First, the flavonoid transfers a single electron to the free radical, forming a flavonoid radical cation and an anion of the radical. nih.govacs.org This initial step is governed by the ionization potential (IP) of the antioxidant. nih.gov In the subsequent step, the flavonoid radical cation releases a proton to become a neutral flavonoid radical. nih.gov

The Sequential Proton Loss Electron Transfer (SPLET) mechanism also proceeds in two steps but in a different order. Initially, the flavonoid loses a proton, forming a phenoxide anion. mdpi.comnih.gov This step is influenced by the proton affinity (PA) of the molecule. Following deprotonation, the phenoxide anion donates an electron to the free radical. nih.gov The solvent environment can significantly influence which mechanism is favored, with SPLET often being more prominent in polar or aqueous media. mdpi.commdpi.com

For flavanones specifically, the antioxidant properties can be influenced by the hydrogen atom at the C-3 position of the benzopyran ring. mdpi.com The ability to form a stable radical after donating a hydrogen atom or an electron is a crucial aspect of their antioxidant capacity. nih.govmdpi.com

Table 2: Key Mechanisms of Flavonoid Antioxidant Activity

| Mechanism | Description | Key Thermodynamic Parameter |

| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom (H•) from the antioxidant to a free radical. | Bond Dissociation Enthalpy (BDE) |

| Single-Electron Transfer followed by Proton Transfer (SET-PT) | An electron is transferred first, followed by the loss of a proton from the resulting radical cation. | Ionization Potential (IP) |

| Sequential Proton Loss Electron Transfer (SPLET) | A proton is lost first to form an anion, which then transfers an electron to the radical. | Proton Affinity (PA) |

Influence on Endogenous Antioxidant Systems

This compound, a member of the flavonoid family, demonstrates the ability to modulate endogenous antioxidant systems, which are crucial for protecting cells from oxidative stress. Flavonoids, in general, can enhance the body's own antioxidant defenses by activating intracellular signaling pathways. mdpi.com One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a master regulatory role in the cellular antioxidant response. nih.govfrontiersin.org

Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govfrontiersin.org However, upon exposure to oxidative stress or certain bioactive compounds like flavanones, this interaction is disrupted. This disruption allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. frontiersin.orgscirp.org This binding initiates the transcription of numerous antioxidant enzymes. scirp.org

Research has shown that various flavonoids can activate the Nrf2 pathway, leading to the increased production of endogenous antioxidants such as:

Superoxide dismutase (SOD) mdpi.comnih.gov

Catalase (CAT) mdpi.comnih.gov

Glutathione (B108866) (GSH) and its related enzymes like glutathione peroxidase (GPx) mdpi.comnih.gov

For instance, the flavanone naringenin (B18129) was found to significantly increase the levels of CAT, SOD, and GPx in a rat model. nih.gov Similarly, other flavones and flavanones have been shown to upregulate the expression of Nrf2 and related antioxidant proteins, thereby scavenging free radicals and suppressing inflammatory responses. nih.gov The activation of the Nrf2 signaling pathway by flavonoids can occur through various mechanisms, including the dissociation of Nrf2 from Keap1 and the regulation of Nrf2 nuclear translocation by different kinases. nih.gov

Metal Ion Chelation Mechanisms

Another significant antioxidant mechanism of flavonoids, including this compound, is their ability to chelate metal ions, particularly transition metals like iron (Fe) and copper (Cu). nih.govmdpi.com These metal ions can participate in Fenton or Fenton-like reactions, which generate highly reactive hydroxyl radicals, a major contributor to oxidative stress. nih.govfrontiersin.org By binding to these metal ions, flavonoids can prevent them from participating in these damaging reactions. nih.gov

The chelation process typically occurs through the hydroxyl and carbonyl groups present in the flavonoid structure. nih.govmdpi.com The ability of a flavonoid to chelate metal ions is influenced by its specific chemical structure, including the number and position of hydroxyl groups. rsc.orgresearchgate.net For example, the 3-hydroxy-4-keto group and the 5,6,7-trihydroxyl group in flavones are identified as efficient copper chelation sites. rsc.org

Studies have demonstrated that various flavonoids can form stable complexes with both cupric (Cu(II)) and cuprous (Cu(I)) ions. rsc.orgrsc.org The presence of a double bond between carbons 2 and 3 in the C-ring of the flavonoid structure appears to be crucial for stable copper chelation. rsc.orgrsc.org While many flavonoids can chelate cupric ions in less competitive environments, only flavones and flavonols, which possess this double bond, are effective at chelating both forms of copper under more competitive conditions. rsc.orgrsc.org

In Vitro Cellular Responses and Pathway Modulation

Anti-inflammatory Mechanisms in Cell Models

This compound and related flavonoids exhibit significant anti-inflammatory properties in various in vitro cell models. ontosight.ai A primary mechanism underlying this activity is the modulation of key inflammatory signaling pathways, particularly the nuclear factor-kappa B (NF-κB) pathway. mdpi.com NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. researchgate.net

In studies using cell models like lipopolysaccharide (LPS)-stimulated macrophages, flavanones have been shown to inhibit the production of pro-inflammatory cytokines such as:

Tumor Necrosis Factor-alpha (TNF-α) mdpi.com

Interleukin-1β (IL-1β) mdpi.com

Interleukin-6 (IL-6) mdpi.com

Interleukin-12 (IL-12) mdpi.com

Granulocyte-macrophage colony-stimulating factor (GM-CSF) researchgate.netuonbi.ac.ke

For instance, certain methyl derivatives of flavanone were found to dose-dependently modulate the production of these cytokines in RAW264.7 macrophage cells. mdpi.com Specifically, 2'-methylflavanone and 3'-methylflavanone demonstrated strong anti-inflammatory effects by reducing the secretion of IL-6, IL-12p40, and IL-12p70. mdpi.com Furthermore, 2'-methylflavanone reduced TNF-α levels, while 3'-methylflavanone decreased IL-1β secretion. mdpi.com

The anti-inflammatory action of some flavonoids is also linked to their interaction with components of the Toll-like receptor 4 (TLR4) signaling pathway. thieme-connect.com Molecular docking studies have suggested that certain prenylated flavonoids can fit into the hydrophobic pocket of myeloid differentiation protein-2 (MD-2), a co-receptor of TLR4, thereby interfering with LPS binding and subsequent inflammatory signaling. thieme-connect.com

Antimicrobial Activities and Cellular Targets

Flavonoids, as a class of compounds, demonstrate a broad spectrum of antimicrobial activity against both bacteria and fungi. intec.edu.docsic.es The mechanisms of action are often multifaceted, targeting various cellular components and processes in microorganisms. csic.es

Key antimicrobial mechanisms of flavonoids include:

Disruption of the Cell Membrane: Flavonoids can damage the integrity of the microbial cell membrane, leading to increased permeability and leakage of cellular contents. intec.edu.docsic.esimrpress.com

Inhibition of Nucleic Acid Synthesis: Some flavonoids can interfere with the synthesis of DNA and RNA by inhibiting enzymes like DNA gyrase and topoisomerase. csic.esmdpi.com

Inhibition of Cellular Metabolism: They can disrupt key metabolic pathways, such as the respiratory chain and ATP synthesis, thereby paralyzing the cell's energy production. csic.es They can also inhibit fatty acid synthesis. csic.esmdpi.com

Inhibition of Cell Wall Synthesis: Flavonoids may act as competitive inhibitors of enzymes involved in the synthesis of the bacterial cell wall. csic.es

The effectiveness of flavonoids against different types of bacteria can vary. Gram-positive bacteria are often more susceptible than Gram-negative bacteria, which is largely attributed to the structural differences in their cell envelopes. mdpi.comacs.org

Some flavones have shown synergistic activity when combined with antibiotics, enhancing their efficacy against bacteria like Pseudomonas aeruginosa. plos.org They have also been found to enhance the antimicrobial activity of secretions from respiratory epithelial cells. plos.org

Cell Cycle and Apoptosis Pathway Modulation in In Vitro Systems

This compound and its related compounds have been shown to exert anticancer effects by modulating the cell cycle and inducing apoptosis (programmed cell death) in various cancer cell lines. mdpi.comnih.gov

Cell Cycle Arrest: Flavonoids can induce cell cycle arrest at different phases, preventing cancer cells from proliferating. For example, some flavanone derivatives have been observed to cause a G2/M phase arrest in colorectal cancer cell lines. mdpi.com This effect is often linked to the pro-oxidant and genotoxic properties of these compounds, which can damage the DNA of cancer cells and trigger cell cycle checkpoints. mdpi.com Luteolin, a flavone, has been shown to induce cell cycle arrest in colon cancer cells. spandidos-publications.com

Induction of Apoptosis: Flavonoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govrvaprostatecancersupport.org

Intrinsic Pathway: This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria. nih.govrvaprostatecancersupport.org This, in turn, activates caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis. nih.govrvaprostatecancersupport.org Some flavanones induce apoptosis by increasing reactive oxygen species (ROS) and decreasing glutathione (GSH) concentrations, leading to mitochondrial-mediated cell death. nih.gov

Extrinsic Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, such as Fas. nih.gov This can lead to the activation of caspase-8 and subsequent apoptotic events. rvaprostatecancersupport.org

Studies have shown that flavones can induce apoptosis in breast cancer cells by down-regulating the Akt/FOXO3a signaling pathway, leading to the cleavage of PARP and the release of cytochrome c. researchgate.net For instance, (2R)-5,7-dihydroxyflavanone has been shown to effectively inhibit the viability of various cancer cell lines, including prostate, breast, colon, cervix, and lung cancer cells. researchgate.net

Receptor Interaction Studies (e.g., GABA-A Receptor, Estrogen Receptor)

The biological activities of flavanones can also be attributed to their interaction with specific cellular receptors.

GABA-A Receptor: While direct studies on this compound's interaction with the GABA-A receptor are limited in the provided context, flavonoids, in general, are known to interact with this receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation can lead to anxiolytic and sedative effects. The interaction of flavonoids with the GABA-A receptor is an area of ongoing research to understand their potential neuropharmacological effects.

Estrogen Receptor: Some flavonoids possess estrogenic or anti-estrogenic activity due to their structural similarity to estradiol, allowing them to bind to estrogen receptors (ERs). This interaction can influence the growth and proliferation of hormone-dependent cancers, such as certain types of breast cancer. nih.gov For example, 2'-Hydroxyflavanone (2HF) has been shown to inhibit the growth of both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells. nih.gov The ability of flavonoids to modulate estrogen receptor activity highlights their potential as therapeutic agents in hormone-related pathologies.

Structure Activity Relationship Sar Studies of 2r Flavanone

Influence of Stereochemistry on Biological Activity and Enzyme Interactions

Flavanones possess a chiral center at the C2 position of the C-ring, leading to the existence of two enantiomers: (2R) and (2S). nih.gov This stereochemistry is a critical determinant of their interaction with enzymes, which are themselves chiral macromolecules. nih.gov Consequently, enantiomers of a flavanone (B1672756) can exhibit significantly different biological activities. lookchem.com

In nature, the vast majority of flavanones are found in the (2S)-configuration, which is produced stereoselectively by the enzyme chalcone (B49325) isomerase. nih.gov The (2R)-enantiomers are comparatively rare in natural sources. The interaction between flavanones and enzymes is often highly stereospecific. For instance, enzymes involved in flavonoid biosynthesis and metabolism, such as flavanone 3β-hydroxylase and flavone (B191248) synthase, are known to be highly selective for the (2S)-enantiomer. hebmu.edu.cnnih.gov

A prominent example of stereoselectivity is observed in the interaction of naringenin (B18129) enantiomers with human cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govlookchem.com Studies have shown that the two enantiomers have different inhibitory potencies against various CYP isoforms. nih.gov (S)-naringenin is a more potent inhibitor of CYP19 and CYP2C19, whereas (R)-naringenin more strongly inhibits CYP2C9 and CYP3A. nih.govlookchem.com This differential inhibition underscores how stereochemistry governs the molecular interactions within the active sites of these enzymes. lookchem.com

Table 1: Enantioselective Inhibition of Human Cytochrome P450 (CYP) Isoforms by Naringenin Enantiomers This table illustrates the differential inhibitory potency of (R)- and (S)-naringenin against various CYP enzymes, highlighting the importance of stereochemistry in enzyme-ligand interactions.

| CYP Isoform | More Potent Enantiomer | Approximate Fold Difference | Reference |

| CYP19 (Aromatase) | (S)-Naringenin | ~2-fold | nih.gov, lookchem.com |

| CYP2C19 | (S)-Naringenin | ~2-fold | nih.gov, lookchem.com |

| CYP2C9 | (R)-Naringenin | ~2-fold | nih.gov, lookchem.com |

| CYP3A | (R)-Naringenin | ~2-fold | nih.gov, lookchem.com |

Furthermore, the relative orientation of substituents, defined as cis or trans stereochemistry, also plays a vital role. In a study on protein tyrosine phosphatase 1B (PTP1B) inhibitors, the trans-dihydroflavonol analogue was found to be 13-fold more effective than its cis counterpart, demonstrating that the spatial arrangement between the C2 and C3 substituents dramatically affects biological potency. acs.org

Impact of Substituents and Functional Groups on Flavanone Core Activity

The type, number, and position of substituents on the flavanone's A and B rings profoundly modify its biological profile. scispace.com

Hydroxyl (-OH) Groups: The hydroxylation pattern is a key factor. The presence of a catechol moiety (hydroxyl groups at the C3' and C4' positions) in the B-ring is often associated with strong biological activity. frontiersin.orgmdpi.com For example, the flavanone (–)-(2S)-5,3',4'-trihydroxy-7-methoxyflavanone (sterubin) showed potent and selective inhibition of the 5-hLOX enzyme, an activity attributed to its catechol structure. frontiersin.org In general, increasing the number of hydroxyl groups on the B-ring can enhance antioxidant capacity. scispace.com

Methoxy (B1213986) (-OCH₃) Groups: The methylation of hydroxyl groups to form methoxy groups can decrease the binding affinity of flavonoids to proteins like milk proteins. frontiersin.org This is often because hydroxyl groups are key participants in hydrogen bonding with protein residues, and their replacement with less polar methoxy groups eliminates these potential interactions. frontiersin.orgresearchgate.net

Glycosylation: The attachment of sugar moieties to the flavanone core, known as glycosylation, significantly impacts the molecule's properties. Glycosylation increases the water solubility of flavonoids, which can affect their absorption and distribution. scispace.com It also serves to protect reactive hydroxyl groups from oxidation. scispace.com However, the addition of a bulky sugar group can also lead to a loss of binding activity with certain proteins due to steric hindrance. researchgate.net

Table 2: Influence of Key Functional Groups on Flavanone Activity This table summarizes the general effects of common substituents on the biological and chemical properties of the flavanone scaffold.

| Functional Group/Modification | General Impact on Activity/Property | Mechanism/Reason | Reference |

| Hydroxylation (e.g., Catechol) | Increases antioxidant and enzyme inhibitory activity | Enhances radical scavenging; provides key hydrogen bond donors for enzyme binding. | frontiersin.org, mdpi.com |

| Methoxylation | Generally decreases protein binding affinity | Reduces hydrogen bonding capability compared to a hydroxyl group. | frontiersin.org |

| Glycosylation | Increases water solubility; may decrease binding affinity | Adds polar sugar moiety; can cause steric hindrance in protein active sites. | researchgate.net, scispace.com |

| Prenylation | Can enhance anti-tubercular and other activities | Increases lipophilicity, potentially improving membrane permeability. |

Conformational Analysis and Reactivity Correlation

The correlation between conformation and activity is evident in studies comparing diastereomers. The coupling constant between the H-2 and H-3 protons in the C-ring provides insight into their dihedral angle and thus the ring's conformation. A study of dihydroflavonols revealed that the trans isomer, confirmed by a large coupling constant (J = 11.5 Hz), was significantly more active as a PTP1B inhibitor than the cis isomer. acs.org This indicates that the specific spatial orientation of the B-ring and the C3-hydroxyl group, dictated by the C-ring's conformation, is crucial for optimal interaction with the enzyme's active site. The reactivity of the flavanone core is also linked to its structure; for instance, the absence of the C2=C3 double bond found in flavones means that flavanones have a more flexible structure but reduced radical scavenging ability compared to their unsaturated counterparts. mdpi.com

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational tools are invaluable for elucidating the SAR of (2R)-flavanone and its derivatives. Molecular docking, in particular, allows researchers to simulate the binding of a ligand (flavanone) into the active site of a protein target. frontiersin.org These simulations provide insights into the binding mode, orientation, and key molecular interactions, such as hydrogen bonds and hydrophobic contacts. frontiersin.org

These computational approaches can:

Rationalize Stereoselectivity: Docking studies can explain why one enantiomer is more active than another. By modeling both (2R)- and (2S)-enantiomers in an enzyme's active site, researchers can identify which one achieves a more favorable binding pose with stronger interactions. frontiersin.org

Explain Substituent Effects: Docking can visualize how specific functional groups contribute to binding. For example, a docking study of (S)-sterubin with the 5-hLOX enzyme confirmed that the 3'-OH group on the B-ring forms a critical interaction, explaining its importance for inhibitory activity. frontiersin.org

Confirm Absolute Configuration: In conjunction with experimental techniques like Vibrational Circular Dichroism (VCD), computational calculations can help determine the absolute configuration of isolated natural flavanones. frontiersin.org

Table 3: Examples of Computational Methods in Flavanone SAR Studies This table highlights specific instances where computational chemistry and molecular docking have been applied to understand the structure-activity relationships of flavanones.

| Flavanone/Derivative | Target Enzyme/Protein | Computational Method Used | Key Finding from Study | Reference |

| (S)-Sterubin | 5-hLOX | Molecular Docking | Confirmed the importance of the 3'-OH group for binding and supported the experimentally determined stereochemistry. | frontiersin.org |

| Dihydroflavonol Analogues | PTP1B | Molecular Docking (Implied) | Used to rationalize the higher activity of the trans isomer compared to the cis isomer. | acs.org |

| Naringenin Enantiomers | Cytochrome P450 (CYP) Isoforms | N/A (Experimental) | Established clear enantioselective inhibition patterns, providing a basis for future docking studies. | nih.gov, lookchem.com |

Compound Index

Metabolic Transformations and Transport Research in Vitro Models

Enzymatic Metabolism of Flavanones in In Vitro Systems

The biotransformation of flavanones, including the (2R)-enantiomer, is primarily orchestrated by a superfamily of enzymes known as cytochrome P450 (P450 or CYP). In vitro studies utilizing human liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of P450 enzymes, have been instrumental in elucidating the specific enzymes involved in the metabolism of (2R)-flavanone.

Research has identified CYP2A6 as a key enzyme highly active in the oxidation of flavanone (B1672756) enantiomers. nih.govnih.gov This enzyme catalyzes several modifications to the flavanone structure. In addition to CYP2A6, other P450 isoforms, namely CYP1A2 and CYP2B6 , have been found to play significant roles in the oxidation of flavanones in human liver microsomes. nih.gov The involvement of multiple enzymes suggests that the metabolism of this compound is a complex process, with the potential for varied metabolic pathways depending on the relative activity of these enzymes.

The metabolism of flavanones is not limited to oxidation. Phase II conjugation reactions, such as glucuronidation and sulfation, are also critical metabolic pathways. nih.govnih.gov Studies on the related flavanone hesperetin (B1673127), using human small intestinal fractions containing UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), have shown that these enzymes are responsible for attaching glucuronic acid and sulfate (B86663) groups to the flavonoid structure. nih.gov While these studies were not specific to this compound, they highlight the general enzymatic processes that flavanones undergo. The stereochemistry of the flavanone molecule, i.e., whether it is the (2R) or (2S) enantiomer, can influence the rate and nature of these enzymatic reactions, leading to stereoselective metabolism. nih.gov

Table 1: Key Enzymes Involved in this compound Metabolism in In Vitro Systems

| Enzyme Family | Specific Enzyme(s) | Type of Reaction | In Vitro Model | Reference(s) |

|---|---|---|---|---|

| Cytochrome P450 | CYP2A6, CYP1A2, CYP2B6 | Oxidation (Hydroxylation, Dehydrogenation) | Human Liver Microsomes, Recombinant Human P450s | nih.govnih.gov |

| UDP-Glucuronosyltransferases | UGTs | Glucuronidation | Human Small Intestinal Fractions | nih.govresearchgate.net |

| Sulfotransferases | SULTs | Sulfation | Human Small Intestinal Fractions | nih.govresearchgate.net |

Identification of Flavanone Metabolites via In Vitro Biotransformation

The enzymatic reactions described above result in the formation of various metabolites. The identification of these metabolites is a critical step in understanding the biological activity of the parent compound, as metabolites can have different properties and effects. In vitro biotransformation studies, where this compound is incubated with enzyme systems like human liver microsomes, followed by analysis with techniques such as liquid chromatography-mass spectrometry (LC-MS), have successfully identified several key metabolites.

The primary metabolites of this compound generated by the oxidative action of cytochrome P450 enzymes are hydroxylated derivatives and the corresponding flavone (B191248). nih.gov Specifically, the following metabolites have been identified:

2'-Hydroxyflavanone : Formed through hydroxylation at the 2' position of the B-ring. The formation of this metabolite is predominantly catalyzed by CYP2A6. nih.govnih.gov

4'-Hydroxyflavanone : Resulting from hydroxylation at the 4' position of the B-ring. nih.govnih.gov

6-Hydroxyflavanone : Formed by hydroxylation at the 6 position of the A-ring. nih.govnih.gov

Flavone : This metabolite is formed through the dehydrogenation of the C-ring of the flavanone structure. nih.govnih.gov

Molecular docking analyses have provided insights into the stereospecificity of these reactions. For instance, the C2'-position of this compound is positioned closer to the iron center of the CYP2A6 active site compared to the (2S)-enantiomer, explaining the preference for 2'-hydroxylation of the (2R)-form by this enzyme. nih.govnih.gov In addition to these primary metabolites, further biotransformation can occur, such as the formation of di-hydroxylated products. nih.gov

Table 2: Identified Metabolites of this compound from In Vitro Biotransformation

| Metabolite | Metabolic Reaction | Key Enzyme(s) | In Vitro System | Reference(s) |

|---|---|---|---|---|

| 2'-Hydroxyflavanone | Hydroxylation | CYP2A6 | Human Liver Microsomes | nih.govnih.gov |

| 4'-Hydroxyflavanone | Hydroxylation | CYP2A6 | Human Liver Microsomes | nih.govnih.gov |

| 6-Hydroxyflavanone | Hydroxylation | CYP2A6, CYP2B6, CYP1A2 | Human Liver Microsomes | nih.gov |

| Flavone | Dehydrogenation | CYP2A6, CYP2B6 | Human Liver Microsomes | nih.gov |

Investigation of Transport Mechanisms Across Biological Barriers using Cell-Based Models (e.g., Caco-2 cell monolayers)

For a compound to exert a systemic effect, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium, providing a valuable tool to study the transport mechanisms of various compounds. nih.govresearchgate.net

Studies on flavanone aglycones, including those structurally similar to this compound, have revealed that their transport across Caco-2 cell monolayers occurs through a combination of mechanisms. ebi.ac.uk A primary route of transport is passive diffusion , where the compound moves across the cell membrane from an area of high concentration to low concentration without the need for energy. nih.govebi.ac.uk This process is often influenced by the physicochemical properties of the compound, such as its lipophilicity.

In addition to passive diffusion, evidence suggests the involvement of active transport mechanisms. ebi.ac.uk Specifically, for some flavanones, a proton-coupled active transport has been observed. researchmap.jp This type of transport requires a carrier protein and energy. Furthermore, the transport of flavanones can be temperature-dependent, and treatment of Caco-2 cells with amino acid-modifying reagents can significantly reduce transport, further supporting the role of protein-mediated active transport. ebi.ac.uk

Table 3: Transport Mechanisms of Flavanones Across Caco-2 Cell Monolayers

| Transport Mechanism | Description | Key Findings from In Vitro Studies | Reference(s) |

|---|---|---|---|

| Passive Diffusion | Movement across the cell membrane down a concentration gradient without energy input. | A primary mechanism for flavanone transport. Influenced by the lipophilicity of the compound. | nih.govebi.ac.uk |

| Active Transport | Movement across the cell membrane against a concentration gradient, requiring energy and carrier proteins. | Evidence for proton-coupled active transport. Transport is temperature-dependent and can be inhibited by certain chemical agents. | ebi.ac.ukresearchmap.jp |

| Efflux Mechanisms | Transport of compounds out of the cell, potentially limiting net absorption. | Some flavonoids may be subject to efflux by transporters like P-glycoprotein. | nih.govresearchgate.net |

Analytical Methodologies for 2r Flavanone Research

Chromatographic Separation Techniques

HPLC-Mass Spectrometry (HPLC-MS/MS) for Detection and Quantification in Complex Matrices

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is an indispensable analytical tool for the sensitive and selective detection and quantification of flavanones, including (2R)-flavanone, within complex biological and food matrices. This hyphenated technique leverages the separation power of HPLC with the high specificity and sensitivity of mass spectrometry, enabling the identification and precise measurement of analytes even at low concentrations.

Methodological Principles: HPLC-MS/MS methods typically utilize reversed-phase HPLC with C18 columns for the initial separation of flavanones. Mobile phases commonly consist of mixtures of water or aqueous buffers (often with formic acid or acetic acid) and organic solvents like acetonitrile (B52724) or methanol.

Mass spectrometry detection is frequently performed using electrospray ionization (ESI) in either positive or negative ion modes, depending on the specific flavanone (B1672756) and desired sensitivity. Tandem mass spectrometry, particularly using Multiple Reaction Monitoring (MRM) on triple quadrupole mass spectrometers, is the preferred mode for quantification. MRM involves monitoring specific precursor-to-product ion transitions, offering high selectivity and reducing interference from matrix components. High-resolution mass spectrometry (HRMS), such as with Q-TOF or Orbitrap analyzers, can also be employed for more comprehensive structural elucidation and untargeted screening.

Applications in Complex Matrices: The robustness of HPLC-MS/MS makes it ideal for analyzing flavanones in challenging matrices such as plant extracts, fruits, vegetables, beverages, and biological fluids (e.g., blood plasma). The technique allows for the accurate determination of flavonoid profiles, enabling researchers to study their distribution, metabolism, and bioactivity.

Key Performance Metrics and Validation: Method validation for HPLC-MS/MS typically includes assessing linearity, accuracy, precision, selectivity, limits of detection (LOD), and limits of quantification (LOQ). High linearity (R² values often > 0.99) and good accuracy (e.g., 85-115% or RE% ≤ 3%) and precision (e.g., RSD% ≤ 3% or 1.52-14.9%) are commonly reported. The sensitivity of HPLC-MS/MS allows for the detection of analytes at very low levels, with LODs reported in the picogram range.

Typical HPLC-MS/MS Parameters for Flavanone Analysis:

| Parameter | Typical Value/Example | Reference(s) |

| Chromatographic Column | C18 reversed-phase column (e.g., Chiralpak AD-3R, Hypersil GOLD, Waters BEH C8) | |

| Mobile Phase | Acetonitrile/Methanol with water/buffer (e.g., 0.1% formic acid, 0.5% acetic acid) | |

| Ionization Source | Electrospray Ionization (ESI) - positive or negative mode | |

| Mass Analyzer | Triple Quadrupole (QqQ) for MRM, Q-TOF, Orbitrap for HRMS | |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification, High-Resolution Mass Spectrometry (HRMS) for identification/screening | |

| Validation Metrics | Linearity (R² > 0.99), Accuracy (85-115%), Precision (RSD% ≤ 3%), LOD/LOQ (pg levels) |

The ability of HPLC-MS/MS to provide both quantitative data and structural information makes it a powerful technique for understanding the complex roles and presence of flavanones in various biological and food systems.6.1.3. Enantiomeric Separation Methods (e.g., Chiral HPLC)

The biological activity of many chiral compounds, including flavanones, is often enantiomer-specific. Therefore, methods for separating and quantifying individual enantiomers are crucial in research. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the primary technique employed for this purpose, utilizing chiral stationary phases (CSPs) that can differentiate between enantiomers.

Chiral Stationary Phases (CSPs) and Methodologies: The enantiomeric separation of flavanones is typically achieved using polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), which are coated or chemically bonded onto silica (B1680970) gel. Popular examples include Chiralpak® AD, Chiralpak® IA, Chiralpak® IB, Chiralcel® OD, and Chiralcel® OJ. These phases offer diverse chiral recognition mechanisms, enabling the separation of various flavanone enantiomers.

Chromatographic Conditions:

Normal-Phase Chromatography: This mode is frequently used for flavanone enantioseparation, employing mobile phases typically consisting of mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (such as ethanol (B145695), methanol, or isopropanol). Additives like trifluoroacetic acid (TFA) or formic acid are sometimes used to improve resolution and peak shape.

Reversed-Phase Chromatography: While less common for enantioseparation of flavanones compared to normal-phase, some studies have demonstrated successful separations using reversed-phase conditions with aqueous-organic mobile phases (e.g., water/methanol mixtures). High-temperature liquid chromatography (HTLC) with subcritical water has also been explored for greener chiral separations.

Supercritical Fluid Chromatography (SFC): SFC is also being investigated for chiral separations of flavanones due to its speed, reduced solvent consumption, and efficiency.

Key Parameters and Validation: Successful enantioseparation is characterized by parameters such as separation factor (α) and resolution (Rs), which indicate the degree of separation between enantiomeric peaks. Methods are validated to ensure reproducibility and accuracy in determining enantiomeric excess (ee) or enantiomeric composition. Molecular docking studies are sometimes used to predict and understand the chiral recognition mechanisms between the flavanone enantiomers and the CSPs.

Examples and Applications: Research has demonstrated the successful enantiomeric separation of numerous flavanones, including flavanone itself, naringenin (B18129), hesperetin (B1673127), pinostrobin, and various hydroxylated or methoxylated derivatives. For example, this compound has been separated from its (2S)-enantiomer using Chiralpak® IA with an isopropanol-hexane mobile phase. These methods are vital for studying the stereoselective biological activities and pharmacokinetic profiles of flavanones.

Typical Chiral HPLC Parameters for Flavanone Enantioseparation:

| Parameter | Typical Value/Example | Reference(s) |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak IA, Chiralcel OD, Chiralpak AD) | |

| Mobile Phase | Normal Phase: Alkanes (hexane/heptane) + Alcohols (ethanol/methanol/isopropanol) | |

| Reversed Phase: Water + Organic Solvent (e.g., water/methanol) | ||

| Additives | Isopropanol, Ethanol, Methanol, Hexane, Heptane, TFA, Formic acid | |

| Flow Rate | 0.5 - 1.0 mL/min (e.g., 0.5 mL/min, 1.0 mL/min) | |

| Detection Wavelength | Typically UV detection (e.g., 254 nm) | |

| Key Metrics | Separation Factor (α), Resolution (Rs), Enantiomeric Excess (ee) |

The ability to resolve enantiomers is critical for understanding the specific roles and interactions of chiral flavanones in biological systems.

Natural Occurrence, Isolation, and Research on 2r Flavanone in Biological Sources

Distribution of Flavanones in Plant Species and Other Natural Products

The biosynthesis of flavanones in plants is a highly stereo-specific process. The key enzymatic step, the intramolecular cyclization of a chalcone (B49325) precursor, is catalyzed by chalcone isomerase (CHI). This enzyme almost exclusively produces the (2S)-enantiomer. Consequently, flavanones such as naringenin (B18129) and hesperetin (B1673127) are found predominantly in the (2S)-configuration in nature.

The (2R)-enantiomer is not a typical direct product of plant biosynthesis. However, flavanones can be isolated from natural sources as racemic (an equal mixture of R and S forms) or scalemic (an unequal mixture) mixtures. This can occur through non-enzymatic processes or racemization (the conversion of one enantiomer to a mixture of both) which may be induced by factors such as heat, pH changes during extraction procedures, or prolonged storage of the biological material. Therefore, while the (2R)-flavanone is a subject of chemical and pharmacological research, its presence in a plant extract is typically as a component of an enantiomeric mixture, rather than a standalone, naturally produced compound.

Flavanones are widely distributed throughout the plant kingdom, with particularly high concentrations found in citrus fruits. They are present in various parts of the plant, including the fruit, leaves, bark, and flowers, often in glycosidic forms (attached to a sugar molecule), which increases their solubility and stability.

This table details the occurrence of prominent flavanones in various plants. Note that the natural biosynthetic pathway in these sources produces the (2S)-enantiomer.

| Flavanone (B1672756) | Primary Plant Sources | Family | Plant Part(s) |

|---|---|---|---|

| Naringenin | Grapefruit (Citrus paradisi), Orange (Citrus sinensis), Tomato (Solanum lycopersicum) | Rutaceae, Solanaceae | Fruit peel, juice, leaves |

| Hesperetin | Orange (Citrus sinensis), Lemon (Citrus limon), Mandarin (Citrus reticulata) | Rutaceae | Fruit peel, juice |

| Eriodictyol | Lemon (Citrus limon), Yerba Santa (Eriodictyon californicum) | Rutaceae, Boraginaceae | Fruit, leaves |

| Pinocembrin (B1678385) | Honey, Propolis, Pinus species | N/A, Pinaceae | N/A, bark, wood |

| Sakuranetin | Japanese cherry tree (Prunus serrulata), Rice (Oryza sativa) | Rosaceae, Poaceae | Bark, leaves |

| Isosakuranetin | Orange (Citrus sinensis), Lemon (Citrus limon) | Rutaceae | Fruit peel, juice |

Advanced Extraction and Purification Methods for Research Applications

The study of this compound requires its efficient extraction from a natural source (as part of a mixture) and subsequent purification and chiral separation to isolate the specific enantiomer. Modern techniques have been developed to improve efficiency, reduce solvent consumption, and minimize the degradation or racemization of target compounds compared to traditional methods.

Initial extraction from the plant matrix is often achieved using advanced methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE). These techniques use energy sources like sound waves, microwaves, or supercritical fluids (such as CO2) to disrupt plant cell walls and enhance the dissolution of target compounds into the solvent. nih.gov

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes purification. A common and effective method is macroporous resin column chromatography. nih.gov This technique separates compounds based on polarity; the resin adsorbs the flavonoids from the aqueous solution, and they are subsequently eluted with a solvent like ethanol (B145695), separating them from more polar impurities such as sugars and organic acids. Further purification can be achieved using size-exclusion chromatography with resins like Sephadex LH-20, which separates molecules based on their size. unimi.it

The critical step for isolating this compound is chiral separation. Since the extract may contain a racemic or scalemic mixture of flavanone enantiomers, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is employed. researchgate.netnih.gov These specialized columns contain a chiral selector that interacts differently with the (2R) and (2S) enantiomers, causing them to travel through the column at different rates and thus enabling their separation and isolation for research purposes. researchgate.netrsc.org

This table summarizes modern techniques used in the extraction, purification, and specific isolation of flavanone enantiomers for research applications.

| Technique | Principle | Application in this compound Research |

|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves (20-100 kHz) to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts cell walls, enhancing solvent penetration and mass transfer. researchgate.net | Efficient initial extraction of total flavanones from plant material with reduced time and solvent usage. researchgate.netfrontiersin.org |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2 above its critical temperature and pressure) as the solvent. Adding a polar co-solvent like ethanol is often necessary to extract moderately polar flavonoids. sciepub.com | A "green" extraction method that yields high-purity extracts. Selectivity can be tuned by adjusting pressure and temperature. nih.govnih.gov |

| Macroporous Resin Chromatography | Separation based on adsorption. The crude extract is passed through a column with a non-polar resin, which adsorbs the flavonoids. They are then desorbed and eluted with an appropriate solvent (e.g., ethanol). asianpubs.org | Effective for purifying and concentrating total flavanones from the crude extract, removing sugars and other highly polar impurities. nih.govtandfonline.com |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Utilizes a stationary phase containing a chiral selector (e.g., polysaccharide derivatives like cellulose (B213188) or amylose) that stereoselectively interacts with enantiomers. researchgate.net | The essential final step to separate this compound from its naturally dominant (2S)-enantiomer, allowing for the isolation of pure this compound. nih.govrsc.org |

Future Research Directions and Unexplored Avenues for 2r Flavanone

The chiral flavanone (B1672756), (2R)-flavanone, stands as a pivotal molecule within the vast family of flavonoids, not only for its own biological potential but also as a key stereoisomeric precursor in the biosynthesis of other bioactive compounds. While significant strides have been made in understanding its synthesis and function, numerous avenues for future research remain, promising to unlock new applications and deeper biological insights. This article explores the prospective research directions centered exclusively on this compound and its closely related analogs, focusing on synthetic strategies, mechanistic pathways, computational design, systems biology, and its application as a biological probe.

Q & A

Q. How can researchers minimize batch-to-batch variability in this compound synthesis?

- Methodological Answer : Standardize starting materials (e.g., 2,4,6-trihydroxyacetophenone for flavanone backbone) and reaction monitoring via in-situ FTIR to track ketone reduction. Implement quality-by-design (QbD) principles, using design-of-experiment (DoE) software to optimize parameters (e.g., catalyst loading, reaction time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.